molecular formula C8H16ClNO3 B1470938 Methyl 4-methoxypiperidine-4-carboxylate hydrochloride CAS No. 1190314-13-6

Methyl 4-methoxypiperidine-4-carboxylate hydrochloride

Cat. No.: B1470938
CAS No.: 1190314-13-6
M. Wt: 209.67 g/mol
InChI Key: NAWYASCTCVIUMY-UHFFFAOYSA-N
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Description

Methyl 4-methoxypiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO3. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a methoxy group and a carboxylate ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Properties

IUPAC Name

methyl 4-methoxypiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-11-7(10)8(12-2)3-5-9-6-4-8;/h9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWYASCTCVIUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNCC1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190314-13-6
Record name 4-Piperidinecarboxylic acid, 4-methoxy-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190314-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxypiperidine-4-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with methoxy and carboxylate ester groups. One common method includes the esterification of 4-methoxypiperidine-4-carboxylic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the ester. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, solvents like dichloromethane or ethanol, elevated temperatures.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted amines.

Scientific Research Applications

Methyl 4-methoxypiperidine-4-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of central nervous system disorders.

    Industry: It is utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 4-methoxypiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylate groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

  • Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
  • 4-Chloro-pyridine-2-carboxylic acid methyl ester hydrochloride
  • Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride

Comparison: Methyl 4-methoxypiperidine-4-carboxylate hydrochloride is unique due to the presence of both a methoxy group and a carboxylate ester group on the piperidine ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds, which may lack one or both of these functional groups. The presence of the methoxy group, in particular, can influence the compound’s solubility, stability, and interaction with biological targets.

Biological Activity

Methyl 4-methoxypiperidine-4-carboxylate hydrochloride (MMPC) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of MMPC, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

MMPC is characterized by the presence of a methoxy group and a carboxylate ester group attached to a piperidine ring. This unique structure contributes to its chemical reactivity and biological interactions. The compound's molecular formula is C10_{10}H13_{13}ClNO2_2, and it has a molecular weight of approximately 215.67 g/mol.

The biological activity of MMPC is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The methoxy and carboxylate groups play crucial roles in binding to these targets, which can lead to modulation of their activity. Research indicates that MMPC may inhibit certain enzymes or interfere with receptor signaling pathways, suggesting its potential as a therapeutic agent in various diseases.

Enzyme Inhibition

MMPC has been studied for its enzyme inhibition properties. In particular, it has shown promise in inhibiting enzymes involved in metabolic pathways, which could be beneficial in treating conditions such as obesity and diabetes. For instance, studies have demonstrated that related piperidine derivatives exhibit significant inhibition of monoacylglycerol lipase (MAGL), an enzyme implicated in endocannabinoid metabolism.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of MMPC. In vitro studies have shown that derivatives of piperidine compounds can exhibit significant activity against various bacterial strains. For example, one study reported that modifications to the piperidine structure enhanced the antimicrobial potency against Mycobacterium bovis, with minimum inhibitory concentrations (MICs) indicating strong efficacy .

Anticancer Properties

MMPC has also been evaluated for its anticancer properties. A series of compounds based on the piperidine scaffold were tested for their antiproliferative effects against cancer cell lines. Notably, modifications to the methoxy group were found to significantly influence activity levels. Compounds with a para-methoxy substitution showed enhanced potency against various cancer cell lines, suggesting that MMPC or its derivatives could serve as potential anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayResultReference
Enzyme InhibitionMonoacylglycerol lipaseSignificant inhibition observed
AntimicrobialMycobacterium bovisMIC = 0.03 μg/mL
AnticancerVarious cancer cell linesEC50 < 9 μM for selected compounds

Potential Applications

Given its diverse biological activities, MMPC holds promise as a precursor for drug development in several therapeutic areas:

  • Central Nervous System Disorders : Research is ongoing to explore MMPC's potential in treating neurological conditions due to its ability to modulate neurotransmitter systems.
  • Cancer Therapy : The compound's antiproliferative effects suggest it could be developed into an anticancer drug.
  • Infectious Diseases : Its antimicrobial properties indicate potential applications in treating infections caused by resistant bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-methoxypiperidine-4-carboxylate hydrochloride
Reactant of Route 2
Methyl 4-methoxypiperidine-4-carboxylate hydrochloride

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